Cas no 913836-00-7 (4-Boronobenzenesulfonic acid)

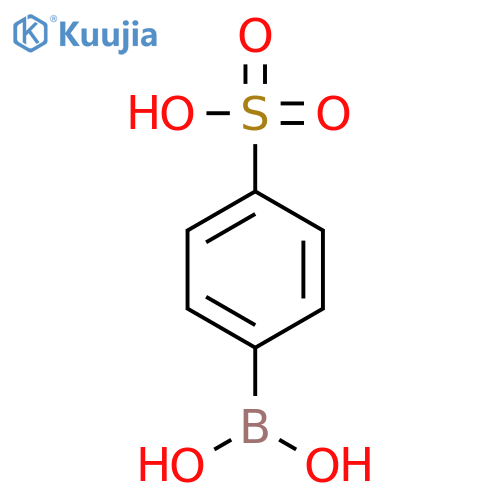

4-Boronobenzenesulfonic acid structure

商品名:4-Boronobenzenesulfonic acid

CAS番号:913836-00-7

MF:C6H7BO5S

メガワット:201.992780923843

MDL:MFCD09027231

CID:802840

PubChem ID:20207836

4-Boronobenzenesulfonic acid 化学的及び物理的性質

名前と識別子

-

- 4-Boronobenzenesulfonic acid

- Benzenesulfonic acid, 4-borono- (9CI)

- 4-Boronobenzenesulphonic acid

- OR3603

- 4-BORONOBENZENESULFONICACID

- 4-(Hydroxysylphonyl)boronic acid

- A853406

- 4-(dihydroxyboranyl)benzene-1-sulfonic acid

- CS-0174710

- C6H7BO5S

- 4-Sulfobenzeneboronic acid

- MFCD09027231

- BS-24811

- 913836-00-7

- 4-Boronobenzene-1-sulfonic acid

- SCHEMBL10713994

- EN300-4255993

- AKOS015833560

- Benzenesulfonic acid,4-borono-(9ci)

- DTXSID20603572

-

- MDL: MFCD09027231

- インチ: InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12)

- InChIKey: LCPDRGMZQSQOCQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)O)B(O)O

計算された属性

- せいみつぶんしりょう: 202.01100

- どういたいしつりょう: 202.0107247g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- 密度みつど: 1.62

- 屈折率: 1.619

- PSA: 103.21000

- LogP: -0.30610

4-Boronobenzenesulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB245411-1 g |

4-Boronobenzenesulphonic acid, 98%; . |

913836-00-7 | 98% | 1 g |

€1,257.50 | 2023-07-20 | |

| Apollo Scientific | OR3603-250mg |

4-Boronobenzenesulphonic acid |

913836-00-7 | 98% | 250mg |

£325.00 | 2024-05-25 | |

| TRC | B689303-100mg |

4-Boronobenzenesulfonic acid |

913836-00-7 | 100mg |

$ 523.00 | 2023-04-18 | ||

| TRC | B689303-10mg |

4-Boronobenzenesulfonic acid |

913836-00-7 | 10mg |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-4255993-5.0g |

4-(dihydroxyboranyl)benzene-1-sulfonic acid |

913836-00-7 | 95.0% | 5.0g |

$2235.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245380-250mg |

4-Boronobenzenesulfonic acid |

913836-00-7 | 98% | 250mg |

¥3800.00 | 2024-04-25 | |

| 1PlusChem | 1P006NQZ-1g |

4-boronobenzenesulfonic acid |

913836-00-7 | 98% | 1g |

$942.00 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-261404-250mg |

4-(Hydroxysylphonyl)boronic acid, |

913836-00-7 | 250mg |

¥3309.00 | 2023-09-05 | ||

| abcr | AB245411-250mg |

4-Boronobenzenesulphonic acid, 98%; . |

913836-00-7 | 98% | 250mg |

€416.00 | 2025-02-19 | |

| 1PlusChem | 1P006NQZ-250mg |

4-boronobenzenesulfonic acid |

913836-00-7 | 98% | 250mg |

$299.00 | 2025-02-21 |

4-Boronobenzenesulfonic acid 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

913836-00-7 (4-Boronobenzenesulfonic acid) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 307-59-5(perfluorododecane)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:913836-00-7)4-Boronobenzenesulfonic acid

清らかである:99%

はかる:1g

価格 ($):831.0